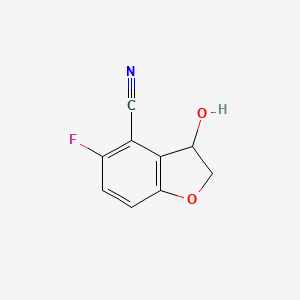

![molecular formula C10H6ClFO2S B6309529 6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester CAS No. 1954362-93-6](/img/structure/B6309529.png)

6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester” is a derivative of thiophene, a five-membered heterocyclic compound that contains a sulfur atom . Thiophene derivatives are essential in industrial chemistry and material science, and they play a vital role in the advancement of organic semiconductors . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Scientific Research Applications

Drug Discovery and Development

Benzo[b]thiophene derivatives are known for their potential in drug discovery, particularly in the development of kinase inhibitors which are crucial in cancer treatment. They have shown promise in fragment-based drug discovery and in hit identification or lead development for antimitotic agents and inhibitors of kinase targets such as LIMK protein family, PIM-kinases, and MAPK-2 kinase (MK2) .

Organic Synthesis

As an important raw material and intermediate, benzo[b]thiophene derivatives are used in organic synthesis. The specific compound could potentially be utilized in the synthesis of complex organic molecules due to its reactive carboxylic acid methyl ester group .

Material Science

In material science, thiophene derivatives are used for the fabrication of carboxylated conducting polymer/CNTs (carbon nanotubes) composites thin films. The compound’s functional groups may allow it to interact with other materials to create composites with desirable properties .

Antimicrobial Applications

Thiophene derivatives exhibit antimicrobial properties, which could make them useful in the development of new antibiotics or antiseptics .

Anti-inflammatory and Analgesic Applications

These compounds also show analgesic and anti-inflammatory effects, suggesting potential use in pain relief and inflammation management .

Antihypertensive Applications

Their antihypertensive activity indicates possible applications in managing high blood pressure conditions .

Antitumor Activity

With antitumor properties, benzo[b]thiophene derivatives can be explored for use in cancer therapy .

Corrosion Inhibition

They are also used as inhibitors of corrosion of metals, which could be beneficial in industrial applications to protect materials from degradation .

Mechanism of Action

Mode of Action

It’s worth noting that benzo[b]thiophene derivatives are often used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions , it may play a role in the synthesis of complex organic compounds.

properties

IUPAC Name |

methyl 6-chloro-5-fluoro-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFO2S/c1-14-10(13)9-3-5-2-7(12)6(11)4-8(5)15-9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYLELFWRLIPMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC(=C(C=C2S1)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Amino[4-chloro-2-(trifluoromethyl)phenyl]acetic acid hydrochloride (H-Phg(2-CF3,4-Cl)-OH)](/img/structure/B6309453.png)

![tert-Butyl N-(2-aminospiro[3.3]heptan-7-yl)carbamate](/img/structure/B6309458.png)

![2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B6309469.png)

![9-Amino-5H-benzo[a]phenoxazin-5-one, 95%](/img/structure/B6309489.png)

![6-Amino-N-[2-(dimethylamino)-1-azavinyl]pyridine-2-carboxamide](/img/structure/B6309492.png)

![6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309502.png)

![7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6309504.png)

![6-Isopropoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309506.png)

![7-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309507.png)

![7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6309543.png)